physicochemical properties of 1-Bromocyclopropane-1-carbonitrile
physicochemical properties of 1-Bromocyclopropane-1-carbonitrile
Advanced Physicochemical Profiling & Synthetic Utility Guide
Part 1: Executive Technical Summary
1-Bromocyclopropane-1-carbonitrile (CAS: 1350746-42-7) is a highly specialized bifunctional building block in medicinal chemistry.[1][2][3][4] Characterized by a geminally substituted cyclopropane ring bearing both a nitrile (electron-withdrawing) and a bromine (leaving group) atom, this compound serves as a critical "linchpin" scaffold.[1][3][4] It allows for the introduction of the cyclopropyl moiety—a bioisostere for isopropyl or phenyl groups that imparts metabolic stability and conformational restriction—into complex drug candidates.[3][4]
Unlike simple halocyclopropanes, the presence of the nitrile group activates the C1 position for unique reactivity patterns, including radical cascades and formal nucleophilic substitutions that often proceed via highly reactive cyclopropene intermediates.[3][4]
Part 2: Physicochemical Specifications
The following data aggregates experimental values and high-confidence predictive models for laboratory handling.
| Property | Value / Description | Notes |
| CAS Registry Number | 1350746-42-7 | Verified Identity |
| IUPAC Name | 1-Bromocyclopropane-1-carbonitrile | |
| Molecular Formula | C₄H₄BrN | |
| Molecular Weight | 145.99 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | ~69–75 °C at 15 mmHg (Predicted) | Note: Simple bromocyclopropane boils at 69°C (atm).[1][2][3][4][5][6][7] The nitrile group significantly elevates BP.[3] Distillation under reduced pressure is required to prevent decomposition.[3][4] |
| Density | ~1.65 ± 0.1 g/cm³ (Predicted) | High density due to heavy bromine atom on small ring volume.[1][2][3][4] |
| LogP (Octanol/Water) | 1.1 (Calculated) | Lipophilic, amenable to organic extraction.[1][2][4] |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, MeOH | Immiscible with water.[1][2][4] |
| Storage Conditions | 2–8 °C (Refrigerated) | Store under inert atmosphere (Ar/N₂). Light sensitive.[3][4] |
Structural Geometry & Strain
The cyclopropane ring possesses significant Baeyer strain (~27.5 kcal/mol).[3][4] In 1-Bromocyclopropane-1-carbonitrile , this strain is modulated by the geminal substitution:
-
Bond Angles: The internal C-C-C angles are ~60°, but the exocyclic bonds (C-Br and C-CN) exhibit widened angles (>116°) due to the Thorpe-Ingold effect.[1][2][3][4]
-
Electronic Effect: The nitrile group is strongly electron-withdrawing (-I, -M effects), increasing the acidity of the β-protons (on C2/C3) and making the compound susceptible to base-mediated elimination.[1][2][3][4]
Part 3: Synthetic Routes & Manufacturing
The synthesis of 1-Bromocyclopropane-1-carbonitrile is non-trivial due to the difficulty of S_N2 reactions on cyclopropyl rings.[1][2][3] Two primary authoritative routes exist in the literature.
Route A: The γ-Butyrolactone Pathway (Scalable)
This method avoids the use of toxic mercury catalysts often found in older Hunsdiecker-type reactions.[1][2][3][4]
-
Bromination: γ-Butyrolactone is treated with PBr₃/Br₂ to form 2,4-dibromobutyryl bromide.[1][2][3][4]
-
Esterification/Amidation: Converted to the amide or ester intermediate.[3][4]
-
Cyclization: Base-mediated intramolecular alkylation (using NaH or similar) closes the ring to form 1-bromocyclopropanecarboxamide.[1][3][4]
-
Dehydration: The amide is dehydrated using POCl₃ or SOCl₂ to yield the final nitrile.[3]
Route B: Direct Bromination (Laboratory Scale)
Direct bromination of cyclopropanecarbonitrile using strong bases (LDA) followed by an electrophilic bromine source (NBS or Br₂).[3][4]
-
Constraint: Requires cryogenic conditions (-78 °C) to prevent ring opening or polymerization of the lithiated nitrile species.[1][3][4]
Visualization: Synthesis Workflow
Figure 1: Primary synthetic pathways.[3][4][7][8][9][10] The γ-butyrolactone route is preferred for safety and scalability.[1][2][3][4]
Part 4: Reactivity & Applications in Drug Design
This compound acts as a "chameleon" intermediate, capable of reacting via three distinct mechanistic manifolds.[3][4]
Elimination-Addition (Cyclopropene Intermediate)
Upon treatment with strong bases (e.g., KOtBu), the compound undergoes 1,2-elimination of HBr to form 1-cyanocyclopropene .[1][2][3][4] This highly strained intermediate is a potent dienophile and electrophile.[3][4]
-
Application: Nucleophiles (Nu⁻) attack the cyclopropene to generate 1-substituted-1-cyanocyclopropanes with high diastereoselectivity (often trans to the incoming nucleophile).[1][2][3][4]
Radical Mediated Coupling
The C-Br bond is weak enough to be homolyzed by radical initiators (AIBN, Bu₃SnH) or photoredox catalysts.[1][3][4]
-
Mechanism:[1][3][4][8][9][11][12][13] Generation of the 1-cyanocyclopropyl radical.[1][3][4]
-
Utility: This radical is stabilized by the captodative effect (though the CN is EWG, the ring strain affects orbital overlap).[3][4] It is used to couple the cyclopropyl ring to arenes or heterocycles (Minisci-type reactions).[1][3][4]
Metal-Halogen Exchange
Treatment with iPrMgCl or n-BuLi (at very low temperatures) generates the 1-lithio-1-cyanocyclopropane species (a carbenoid).[1][2][3][4]
-
Risk:[1][3][4][6] This species is thermally unstable and can degrade to a carbene or undergo ring opening.[3][4] It must be trapped immediately with electrophiles (aldehydes, ketones).[3][4]
Visualization: Reactivity Manifolds
Figure 2: Divergent reactivity pathways.[1][2][3][4] The elimination-addition pathway is unique to 1-halo-1-cyano systems.[1][2][3][4]
Part 5: Safety & Handling Protocols
Signal Word: WARNING GHS Classifications: H227 (Combustible), H302/H312/H332 (Harmful), H315 (Irritant).[3][4][6]
Stability Hazards
-
Thermal Decomposition: Do not heat above 100°C without solvent; risk of rapid polymerization or ring opening releasing HCN or HBr.[3][4]
-
Incompatibilities: Strong oxidizers, strong bases (unless intended for reaction), and reducing agents.[3][4]
Handling Protocol
-
PPE: Butyl rubber gloves are recommended due to the penetrating nature of small halogenated nitriles.[3] Chemical splash goggles are mandatory.[3]
-
Ventilation: All operations must be performed in a certified fume hood. The compound is a potential lachrymator.[3]
-
Spill Cleanup: Absorb with vermiculite or sand.[3][4] Do not use combustible materials (sawdust).[3][4] Neutralize the area with dilute bleach to degrade any potential cyanide release (though the nitrile group is generally stable, hydrolysis can occur).[3][4]
References
-
Synthesis via γ-butyrolactone: Xue, F., Li, C. G., Zhu, Y., & Lou, T. J. (2014).[3][4][8] An efficient synthesis of 1-bromo-1-cyanocyclopropane. Journal of Chemical Research, 38(7), 418–419.[3][4][8] Link[1][2][3][4]
-
General Reactivity of Bromocyclopropanes: Rubin, M., et al. (2009).[3][4] Highly Diastereoselective Formal Nucleophilic Substitution of Bromocyclopropanes. Journal of the American Chemical Society, 131(34), 12109–12111.[3][4] Link[1][2][3][4]
-
Hunsdiecker Reaction Context: Meek, J. S., & Osuga, D. T. (1963).[3][4] Bromocyclopropane.[3][4][6][7][8][14][15][16] Organic Syntheses, 43, 9. Link
-
Safety Data: PubChem Compound Summary for CID 21086015, 1-Bromocyclopropane-1-carbonitrile.[1][2][3][4] Link[1][2][3][4]
Sources
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1-Bromocyclopropane-1-carbonitrile>];
intermediate [label=<
Cyclopropene Intermediate>];
product [label=<
Substituted Product>];